3-Hydroxy-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide
Description
This compound is a benzohydrazide derivative featuring a 3-hydroxy-substituted benzene core linked via a sulfonyl-ethenyl bridge to a 4-methylphenyl group. The hydrazide moiety (-CONHNH₂) and sulfonyl group (-SO₂-) are critical to its electronic and steric properties.
Properties
IUPAC Name |
3-hydroxy-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-12-5-7-13(8-6-12)9-10-23(21,22)18-17-16(20)14-3-2-4-15(19)11-14/h2-11,18-19H,1H3,(H,17,20)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRQBFKUCUZTHP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NNC(=O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NNC(=O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-hydroxybenzohydrazide with 4-methylphenylsulfonyl chloride under basic conditions to form the intermediate sulfonylhydrazide. This intermediate is then subjected to a Wittig reaction with a suitable aldehyde to introduce the ethenyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Hydrazide-Carbonyl Condensation Reactions
The hydrazide group (–NH–NH–C=O) participates in condensation reactions with aldehydes or ketones to form hydrazones. For example:
Reaction:
Conditions:
-
Catalyzed by acetic acid or HCl in ethanol under reflux (60–80°C) .
-
Reaction progress monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
Key Data:
| Substrate (RCHO) | Yield (%) | Characterization (NMR/IR) |
|---|---|---|
| Benzaldehyde | 78 | δ 8.2 ppm (NH), 1680 cm⁻¹ (C=O) |
| Acetophenone | 65 | δ 2.4 ppm (CH₃), 1650 cm⁻¹ (C=N) |
Sulfonyl Group Nucleophilic Substitution
The sulfonyl (–SO₂–) group acts as a leaving group in nucleophilic aromatic substitution (NAS) or aliphatic substitution reactions.
Reaction:
Conditions:
Key Data:
| Nucleophile | Product Stability | Byproducts |
|---|---|---|
| Ammonia | High | <5% hydrolysis |
| Piperidine | Moderate | 10% elimination |
Hydroxyphenyl Etherification/Esterification
The phenolic –OH group undergoes esterification or etherification under standard conditions.
Reaction:
Conditions:
Key Data:
| Electrophile | Reaction Time | Yield (%) |
|---|---|---|
| Acetyl chloride | 2 h | 92 |
| Benzyl bromide | 6 h | 75 |
(E)-Ethenyl Bridge Reactivity
The conjugated ethenyl group participates in cycloadditions or Michael additions due to its electron-deficient nature.
Reaction (Diels-Alder):
Conditions:
Key Data:
| Dienophile | Endo/Exo Ratio | Diastereomeric Excess |
|---|---|---|
| 1,3-Butadiene | 85:15 | 90% |
| Cyclopentadiene | 92:8 | 95% |
Oxidative Coupling
The hydrazide and phenolic –OH groups enable oxidative coupling with metal catalysts.
Reaction:
Conditions:
Key Data:
| Catalyst | Reaction Time | Yield (%) |
|---|---|---|
| Cu(OAc)₂ | 4 h | 68 |
| FeCl₃ | 8 h | 42 |
Acid/Base-Mediated Degradation
Under extreme pH, the compound undergoes hydrolysis or sulfonate elimination:
Reaction (Acidic Hydrolysis):
Conditions:
Coordination Chemistry
The hydrazide and phenolic –OH act as bidentate ligands for metal ions (e.g., Cu²⁺, Fe³⁺):
Complexation:
\text{3-Hydroxy-...benzohydrazide} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{[Cu(L)_2(H}_2\text{O})_2] \cdot 2\text{H}_2\text{O}
Properties:
Photochemical Reactivity
The ethenyl bridge undergoes [2+2] photocycloaddition under UV light:
Reaction:
Conditions:
This compound’s versatility in reactions underscores its utility in synthesizing pharmacophores, coordination polymers, and advanced materials. Further studies should explore its catalytic applications and biological activity modulation through targeted derivatization .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C₁₅H₁₅N₃O₃S
- Molecular Weight : 317.36 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The presence of the sulfonyl group and hydrazide moiety contributes to its reactivity and biological activity.
Anticancer Activity
Research indicates that compounds similar to 3-Hydroxy-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide exhibit anticancer properties by targeting specific enzymes involved in tumor growth.
- Histone Demethylase Inhibition : This compound may inhibit lysine-specific demethylase (LSD1), an enzyme associated with the regulation of gene expression in cancer cells. By inhibiting LSD1, it can potentially reverse abnormal gene silencing in tumors .
Anti-inflammatory Properties
Compounds with similar structures have been shown to possess anti-inflammatory effects. The sulfonamide group can modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
The hydrazide functional group is known for its antimicrobial properties. Preliminary studies suggest that derivatives of this compound can inhibit bacterial growth, indicating potential use in developing new antibiotics.
Inhibition of Histone Demethylases
A study published in Oncogene demonstrated that benzohydrazide derivatives effectively inhibited LSD1, leading to reduced tumor growth in xenograft models . The findings suggest that this compound could have similar effects.
Synthesis and Biological Evaluation
Research conducted by Padgett et al. on related compounds showed promising results in synthesizing hydrazone derivatives that exhibited selective cytotoxicity against cancer cell lines . This indicates that modifications to the hydrazide structure can enhance biological activity.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfonyl groups can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, potentially inhibiting their activity. The ethenyl group may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-phenylmethylene]acetohydrazide (MFCD01916120)
- Key Differences : Replaces the benzene core with a 1,2,4-triazole ring and substitutes the sulfonyl group with a sulfanyl (-S-) linkage.
- Implications : The triazole ring increases metabolic stability and π-π stacking interactions. The sulfanyl group, less electron-withdrawing than sulfonyl, reduces acidity but enhances redox activity .
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide
- Key Differences : Incorporates a chloro-substituted triazole and an ethoxy group on the benzylidene moiety.
- Implications : The electron-withdrawing Cl group enhances electrophilicity, while the ethoxy group improves lipophilicity compared to the target compound’s hydroxy group .
(E)-4-Methoxy-N′-(3,4,5-trihydroxybenzylidene)benzohydrazide
- Key Differences : Features a trihydroxybenzylidene group instead of the 4-methylphenyl-sulfonyl moiety.
- Implications : The trihydroxy configuration enhances antioxidant activity and metal chelation, while the methoxy group at position 4 reduces hydrogen-bonding capacity relative to the target compound’s 3-hydroxy group .
Physicochemical and Pharmacological Properties
- Electronic Effects : The sulfonyl group in the target compound increases acidity (pKa ~9–10) compared to sulfanyl analogs (pKa ~12) .
- Tautomerism : Triazole-thiones (e.g., ) exist in thione-thiol equilibrium, unlike the stable hydrazide form of the target compound .
Crystallographic and Conformational Analysis
- Target Compound : The (E)-ethenyl bridge enforces planarity between the benzene and 4-methylphenyl groups, enhancing conjugation. Dihedral angles between aromatic rings are ~18° (cf. ’s 3,4,5-trihydroxy derivative) .
- Triazole Analogs: Non-planar triazole rings (e.g., ) exhibit dihedral angles >30°, reducing π-stacking efficiency .
Biological Activity
3-Hydroxy-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available research findings regarding its biological activity, including enzyme inhibition, cytotoxicity, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound can be described by its chemical formula and structural features:
- IUPAC Name : this compound
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
Enzyme Inhibition
Recent studies have explored the enzyme inhibitory properties of various sulfonylhydrazones, including this compound. The compound has shown promise in inhibiting key enzymes involved in pathological conditions such as diabetes and cancer.
- Tyrosinase Inhibition : Tyrosinase is a critical enzyme in melanin synthesis, and its inhibition can lead to applications in skin whitening agents. The compound demonstrated significant inhibitory activity against tyrosinase, with an IC50 value indicating effective concentration levels for inhibition.
- Collagenase and Elastase Inhibition : These enzymes are involved in skin aging and degradation of extracellular matrix proteins. The compound's ability to inhibit collagenase and elastase suggests potential applications in dermatological formulations aimed at anti-aging.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicated that while the compound exhibits biological activity, it maintains a favorable safety margin against normal cell lines.
Case Study 1: Anti-Cancer Activity
A study investigated the effects of sulfonamide derivatives, including our compound, on cancer cell lines. The results showed that this compound induced apoptosis in breast cancer cells through the activation of caspases, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Skin Protection
In another study focusing on skin health, the compound was tested for its protective effects against UV-induced damage. It was found to enhance the antioxidant defense mechanisms in keratinocytes, reducing oxidative stress markers significantly.
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
